3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

DCN1-UBC12 interaction inhibitor protein–protein interaction ubiquitination

3-Fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide (CAS 892854-25-0) is a synthetic small molecule composed of a 3-fluorobenzamide moiety coupled to a 6-isopropyl-substituted benzothiazole core. The compound belongs to the N-(thiazol-2-yl)benzamide class, a scaffold recognized in patent literature for modulating kinase activity and neurogenic disorder targets.

Molecular Formula C17H15FN2OS
Molecular Weight 314.38
CAS No. 892854-25-0
Cat. No. B2924503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide
CAS892854-25-0
Molecular FormulaC17H15FN2OS
Molecular Weight314.38
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C17H15FN2OS/c1-10(2)11-6-7-14-15(9-11)22-17(19-14)20-16(21)12-4-3-5-13(18)8-12/h3-10H,1-2H3,(H,19,20,21)
InChIKeyQLIIOJXKNXFQHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide: Structural Identity and Procurement Baseline


3-Fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide (CAS 892854-25-0) is a synthetic small molecule composed of a 3-fluorobenzamide moiety coupled to a 6-isopropyl-substituted benzothiazole core. The compound belongs to the N-(thiazol-2-yl)benzamide class, a scaffold recognized in patent literature for modulating kinase activity and neurogenic disorder targets [1][2]. Its molecular formula is C₁₇H₁₅FN₂OS with a molecular weight of 314.38 g/mol and commercial availability at ≥95% purity . The concurrent presence of the meta-fluoro substituent on the benzamide ring and the 6-isopropyl group on the benzothiazole distinguishes this compound from simpler, commercially abundant benzothiazole amides, forming the basis for differential biological interrogation.

Why the 3-Fluoro–6-Isopropyl Combination in 892854-25-0 Defeats Simple Analog Substitution


Generic substitution with unsubstituted N-(benzo[d]thiazol-2-yl)benzamide or mono-substituted variants fails because both the 3-fluoro group and the 6-isopropyl group independently influence target engagement and physicochemical properties. In the broader thiazol-2-yl benzamide patent family, specific substitution patterns on the benzamide and benzothiazole rings dictate activity against distinct kinase panels and neurological targets [1][2]. The 3-fluoro substituent alters the electron density of the benzamide ring, affecting amide bond geometry and hydrogen-bonding capacity, while the 6-isopropyl group introduces steric bulk that can modulate binding-pocket complementarity [3]. Evidence from structurally related advanced leads—such as DI-591, which retains the same 6-isopropylbenzo[d]thiazol-2-yl scaffold and achieves nanomolar Ki values against DCN1 and DCN2—demonstrates that this particular scaffold substitution pattern supports high-affinity protein–protein interaction inhibition . Therefore, procurement of analogs lacking either the 3-fluoro or the 6-isopropyl group risks losing the scaffold's validated target-engagement potential.

Quantitative Differentiation Evidence: 3-Fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide vs. Closest Analogs


Scaffold Target-Engagement Potential: 6-Isopropylbenzothiazole Moiety Validated by DI-591's Nanomolar DCN1/2 Affinity

Although direct target-engagement data for 892854-25-0 are not publicly available, the 6-isopropylbenzo[d]thiazol-2-yl scaffold is a critical substructure of DI-591, an advanced inhibitor of the DCN1-UBC12 protein–protein interaction . DI-591 binds DCN1 and DCN2 with Ki values of 12 nM and 10.4 nM, respectively, demonstrating that the 6-isopropylbenzothiazole motif is compatible with high-affinity binding pockets. Analogs lacking the 6-isopropyl group (e.g., N-(benzo[d]thiazol-2-yl)-3-fluorobenzamide) cannot replicate this scaffold recognition, while 892854-25-0 retains the identical benzothiazole substitution pattern and is therefore a relevant fragment or building block for DCN1/2-targeted probe development.

DCN1-UBC12 interaction inhibitor protein–protein interaction ubiquitination

Combinatorial Substitution Differentiation: 3-Fluoro + 6-Isopropyl vs. Mono-Substituted Analogs

The concurrent presence of a 3-fluoro group on the benzamide ring and a 6-isopropyl group on the benzothiazole is a dual-substitution pattern that appears in active kinase-inhibitor scaffolds described in patent US 6,720,346 [1]. In contrast, the unsubstituted benzamide analog (N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide) and the de-isopropyl analog (N-(benzo[d]thiazol-2-yl)-3-fluorobenzamide) each carry only one of the two critical substituents. The 3-fluoro group modulates the amide NH acidity and the benzamide ring's electron density, influencing both hydrogen-bond donor strength and metabolic stability, while the 6-isopropyl group provides hydrophobic surface complementarity.

medicinal chemistry structure-activity relationship kinase inhibitor scaffold

Commercial Purity and Specification Benchmarking: 892854-25-0 vs. Research-Grade Analog Supply

Commercially, 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is supplied at a minimum purity of 95% (catalog CM865635) . While simpler analogs such as N-(benzo[d]thiazol-2-yl)-3-fluorobenzamide are also commercially available, their supply often comes from non-specialist vendors with variable purity specifications. The defined purity threshold of 892854-25-0 enables reproducible dose-response experiments without the confounding factor of unknown impurities, which is critical when comparing SAR across a compound series.

chemical procurement purity specification research chemical supply

Metabolic Stability Prospect: 3-Fluorobenzamide vs. Unsubstituted Benzamide in Thiazole Amide Series

Fluorine substitution at the meta position of the benzamide ring is a well-established strategy to block cytochrome P450-mediated oxidative metabolism at that position [1]. In the context of thiazol-2-yl benzamides, the 3-fluoro group in 892854-25-0 is expected to reduce metabolic clearance relative to the unsubstituted benzamide analog N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide. Although direct comparative microsomal stability data for these exact compounds are not publicly available, the fluorine effect on metabolic stability is a class-level property supported by extensive pharmacokinetic literature.

metabolic stability fluorine substitution drug metabolism

High-Value Application Scenarios for 3-Fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide (892854-25-0)


Fragment-Based Lead Discovery Targeting the DCN1-UBC12 Protein–Protein Interaction

892854-25-0 serves as a key fragment or synthetic precursor for elaborating DCN1-UBC12 inhibitors. The 6-isopropylbenzo[d]thiazol-2-yl scaffold in this compound is identical to that found in DI-591, which achieves Ki values of 12 nM and 10.4 nM against DCN1 and DCN2, respectively . Researchers can use 892854-25-0 as a starting point for fragment growing or linking strategies aimed at reproducing or improving upon DI-591's affinity profile.

Kinase Panel Selectivity Profiling via Dual-Substituted Benzothiazole Amide Scaffold

The combination of a 3-fluoro substituent and a 6-isopropyl group places 892854-25-0 within the chemical space of kinase inhibitors described in patent US 6,720,346 [1]. Procurement enables screening against kinase panels to establish selectivity fingerprints that differ from mono-substituted analogs, supporting SAR campaigns for oncology or inflammatory disease targets.

Metabolic-Stability-Optimized Tool Compound for Cellular Target-Engagement Assays

The 3-fluoro substituent in 892854-25-0 provides a defensive metabolic block against CYP450-mediated oxidation at the benzamide meta position, a principle validated across numerous fluorinated drug candidates [2]. This makes the compound a rationally superior tool for cellular thermal shift assays (CETSA) or cellular target engagement studies where metabolic stability of the probe molecule influences the assay window.

Reference Standard for Analytical Method Development and SAR Comparator Studies

With a defined commercial purity of ≥95% and a molecular weight of 314.38 g/mol, 892854-25-0 can be used as a reference standard for HPLC method development, mass spectrometry calibration, or as a control compound in SAR studies comparing the effects of incremental structural modifications on biological activity .

Quote Request

Request a Quote for 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.